molecular formula C13H14N2O B12993750 (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol

(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol

Cat. No.: B12993750
M. Wt: 214.26 g/mol
InChI Key: OKLMKGVBZKRDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is an organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a phenyl ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being explored for their potential anti-cancer and anti-inflammatory properties. Research is ongoing to determine their efficacy and safety in clinical settings .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and a phenylmethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

[4-(4,6-dimethylpyrimidin-2-yl)phenyl]methanol

InChI

InChI=1S/C13H14N2O/c1-9-7-10(2)15-13(14-9)12-5-3-11(8-16)4-6-12/h3-7,16H,8H2,1-2H3

InChI Key

OKLMKGVBZKRDNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.